molecular formula C7H10O2 B2862877 7-Oxabicyclo[2.2.1]heptane-2-carbaldehyde CAS No. 878167-02-3

7-Oxabicyclo[2.2.1]heptane-2-carbaldehyde

Cat. No.: B2862877
CAS No.: 878167-02-3
M. Wt: 126.155
InChI Key: UQBTXMZEYAAYHY-UHFFFAOYSA-N
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Description

7-Oxabicyclo[2.2.1]heptane-2-carbaldehyde is a bicyclic organic compound characterized by a unique structure that includes an oxabicycloheptane ring system with an aldehyde functional group at the second position.

Mechanism of Action

Target of Action

Related compounds such as 7-oxanorbornanes have been found to exhibit biological activity , suggesting potential interactions with biological targets.

Biochemical Pathways

It’s worth noting that 7-oxanorbornanes and their derivatives have been used in the synthesis of various bioactive compounds , indicating potential involvement in diverse biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxabicyclo[2.2.1]heptane-2-carbaldehyde typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles. This method allows for the formation of the bicyclic structure with high stereoselectivity . The reaction conditions often include the use of a Lewis acid catalyst to enhance the reaction rate and yield.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Diels-Alder reactions under controlled temperature and pressure conditions to ensure consistent product quality and yield. The use of continuous flow reactors can also be employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 7-Oxabicyclo[2.2.1]heptane-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Oxabicyclo[2.2.1]heptane-2-carbaldehyde has several applications in scientific research:

Comparison with Similar Compounds

    7-Oxabicyclo[2.2.1]heptane: Lacks the aldehyde functional group and has different reactivity and applications.

    7-Oxabicyclo[2.2.1]heptane-2-methanol: The reduced form of 7-Oxabicyclo[2.2.1]heptane-2-carbaldehyde with an alcohol functional group.

    7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid: The oxidized form with a carboxylic acid functional group.

Uniqueness: this compound is unique due to its aldehyde functional group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research .

Biological Activity

7-Oxabicyclo[2.2.1]heptane-2-carbaldehyde, a bicyclic compound featuring an oxabicyclo framework and an aldehyde functional group, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H10OC_8H_{10}O. The unique bicyclic structure contributes to its reactivity and interactions with biological targets. The compound can undergo various chemical transformations, including oxidation, reduction, and substitution reactions, which can alter its biological activity.

Research indicates that derivatives of 7-oxabicyclo[2.2.1]heptane exhibit significant interactions with proteins involved in regulatory pathways, particularly through the inhibition of calcineurin, a calcium-regulated protein phosphatase critical for immune response regulation. This interaction suggests that the compound may influence cellular signaling pathways and gene expression.

Biochemical Pathways

The compound's biological activity is likely mediated through several biochemical pathways:

  • Enzyme Inhibition : It has been shown to inhibit calcineurin, affecting T-cell activation and potentially providing therapeutic benefits in autoimmune diseases.
  • Cell Signaling : By modulating signaling pathways, it may influence processes such as proliferation and apoptosis.
  • Metabolic Effects : The compound may interact with metabolic enzymes, impacting cellular metabolism and energy production.

In Vitro Studies

Several studies have investigated the antibacterial and antifungal activities of related compounds. For instance, derivatives of 7-oxabicyclo[2.2.1]heptane have demonstrated moderate to significant antimicrobial effects against various bacterial strains (e.g., Escherichia coli, Staphylococcus aureus) and fungal strains (e.g., Candida albicans) using the agar-well diffusion method .

Case Studies

  • Calcineurin Inhibition : A study focused on the inhibition of calcineurin by 7-oxabicyclo[2.2.1]heptane derivatives showed promising results in reducing T-cell activation in vitro, suggesting potential applications in treating autoimmune disorders.
  • Antimicrobial Activity : Another investigation assessed the antimicrobial properties of synthesized derivatives against a panel of pathogens, revealing that certain compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria .

Data Tables

Biological Activity Effect Target Organisms/Pathways
Calcineurin InhibitionReduced T-cell activationImmune response modulation
Antibacterial ActivityInhibition of bacterial growthE. coli, S. aureus
Antifungal ActivityInhibition of fungal growthCandida albicans, Aspergillus

Properties

IUPAC Name

7-oxabicyclo[2.2.1]heptane-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c8-4-5-3-6-1-2-7(5)9-6/h4-7H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBTXMZEYAAYHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1O2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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